molecular formula C18H16N4O B2395772 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole CAS No. 2380193-57-5

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole

Cat. No.: B2395772
CAS No.: 2380193-57-5
M. Wt: 304.353
InChI Key: XJMJRRQMEXXDRH-UHFFFAOYSA-N
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Description

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound that incorporates both benzimidazole and benzoxazole moieties. These structures are known for their significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Chemical Reactions Analysis

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-12-19-14-6-2-4-8-16(14)22(12)13-10-21(11-13)18-20-15-7-3-5-9-17(15)23-18/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMJRRQMEXXDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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